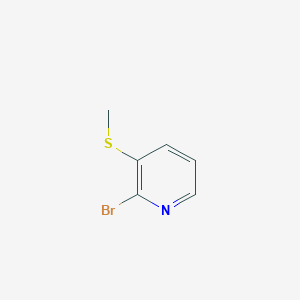

2-Bromo-3-(methylthio)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

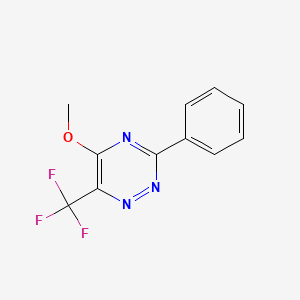

2-Bromo-3-(methylthio)pyridine is a chemical compound with the molecular formula C6H6BrNS . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .

Synthesis Analysis

The synthesis of 2-Bromo-3-(methylthio)pyridine involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(methylthio)pyridine has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

2-Bromo-3-(methylthio)pyridine is a light yellow crystalline solid . It has a molecular weight of 204.09 , a boiling point of 218-219°C , and a refractive index of 1.568 .Applications De Recherche Scientifique

Synthesis and Molecular Applications

2-Bromo-3-(methylthio)pyridine and its derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, the ketone formed from this compound has been extensively used in bromination reactions under different conditions to produce substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide, showcasing its utility in the formation of complex molecular structures (Zav’yalova, Zubarev, & Shestopalov, 2009). Moreover, the compound is employed as a key precursor in the regiocontrolled synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, highlighting its versatility in constructing advanced heterocyclic frameworks (Begouin, Peixoto, & Queiroz, 2013).

Quantum Mechanical Investigations and Biological Activities

Quantum mechanical investigations using Density Functional Theory (DFT) have been applied to study the molecular properties of 2-Bromo-3-(methylthio)pyridine derivatives. These studies aid in understanding the reactivity indices and potential applications of these compounds in various fields, such as chiral dopants for liquid crystals. Additionally, some derivatives have shown significant biological activities, including anti-thrombolytic and biofilm inhibition properties, underlining their potential in therapeutic applications (Ahmad et al., 2017).

Advanced Material Applications

2-Bromo-3-(methylthio)pyridine is integral in the synthesis of materials with potential applications in advanced technologies. For instance, the compound has been used to synthesize pyridinium azomethine ylides with dicyanopyrazine groups. These compounds exhibit unique halochromism, making them suitable for applications in materials that respond to external stimuli (Jung & Jaung, 2005).

Catalysis and Synthesis Enhancement

This compound has also been employed in copper-mediated aerobic oxidative synthesis processes, highlighting its role in facilitating complex chemical reactions and syntheses, such as the formation of 3-bromo-imidazo[1,2-a]pyridines, which are crucial intermediates in various chemical syntheses (Zhou et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUBYPZLIZYQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(methylthio)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)